Thallium, bromodiethyl-

Description

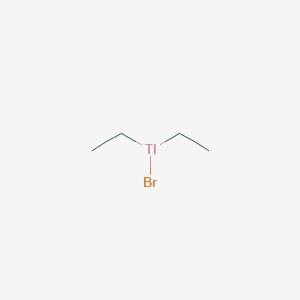

Thallium, bromodiethyl- (chemical formula: (C₂H₅)₂TlBr), is a diorganothallium(III) halide compound. It belongs to a class of organothallium compounds characterized by the presence of alkyl groups directly bonded to the thallium atom. These compounds are synthesized via reactions between thallium halides and organometallic reagents such as Grignard or organolithium compounds. Its stability at elevated temperatures (up to ~300°C) and ionic nature make it a precursor for other thallium complexes, though its high toxicity limits industrial applications .

Properties

CAS No. |

686-71-5 |

|---|---|

Molecular Formula |

C4H10BrTl |

Molecular Weight |

342.41 g/mol |

IUPAC Name |

bromo(diethyl)thallane |

InChI |

InChI=1S/2C2H5.BrH.Tl/c2*1-2;;/h2*1H2,2H3;1H;/q;;;+1/p-1 |

InChI Key |

YGBGFMJHOSVOKL-UHFFFAOYSA-M |

Canonical SMILES |

CC[Tl](CC)Br |

Origin of Product |

United States |

Preparation Methods

The synthesis of thallium, bromodiethyl- can be achieved through several methods. One common approach involves the reaction of thallium(I) bromide with diethyl bromide under controlled conditions. The reaction typically takes place in an inert atmosphere to prevent oxidation of thallium. The reaction conditions, such as temperature and solvent, can be optimized to achieve high yields of the desired product. Industrial production methods may involve large-scale synthesis using similar reaction conditions but with enhanced safety measures due to the toxicity of thallium compounds .

Chemical Reactions Analysis

Thallium, bromodiethyl- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. In oxidation reactions, thallium can be oxidized from the +1 to the +3 oxidation state. Common oxidizing agents include nitric acid and chlorine. Reduction reactions can revert thallium from the +3 to the +1 oxidation state, often using reducing agents like hydrogen gas or sodium borohydride. Substitution reactions involve the replacement of bromine or ethyl groups with other functional groups, facilitated by reagents such as sodium iodide or potassium cyanide. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Thallium, bromodiethyl- has several scientific research applications. In chemistry, it is used as a reagent in organic synthesis and as a catalyst in certain reactions. In biology, thallium compounds are studied for their effects on cellular processes and potential use in imaging techniques. In medicine, thallium-based compounds have been explored for their potential in cancer treatment and diagnostic imaging. Industrial applications include the use of thallium compounds in the production of high-temperature superconductors and infrared detectors .

Mechanism of Action

The mechanism of action of thallium, bromodiethyl- involves its interaction with cellular components. Thallium ions can mimic potassium ions and interfere with potassium channels in cells, leading to disruption of cellular functions. This can result in neurotoxic effects, as thallium ions accumulate in nerve cells and disrupt normal signaling pathways. The molecular targets of thallium include enzymes and ion channels, which are critical for maintaining cellular homeostasis .

Comparison with Similar Compounds

Comparison with Similar Compounds

Physical and Chemical Properties

| Property | Thallium, Bromodiethyl- | Thallium Diethyl Acetate | Bis(pentafluorophenyl)thallium Bromide |

|---|---|---|---|

| Melting Point | Stable to ~300°C | 232–233°C | Sublimes at 139–141°C |

| Solubility | High in H₂O, ethanol | High in acetone | Soluble in benzene, hygroscopic |

| Coordination Geometry | Ionic lattice | Monomeric (penta-coordinate Tl) | Dimeric (Tl–Br–Tl bridging) |

| Toxicity | High (dermal absorption) | High | High (thallium release on hydrolysis) |

Toxicity Profile

- Thallium, Bromodiethyl- : Highly toxic due to Tl⁺ release upon decomposition. Comparable to lead (II) compounds but 10× more toxic than Pb²⁺. Causes gastrointestinal ulcers, neuropathy, and alopecia .

- Thallium Diethyl Acetate : Similar toxicity profile, with risks of bioaccumulation and teratogenic effects .

- Bis(pentafluorophenyl)thallium Bromide : Toxicity mitigated by lower solubility in biological fluids but still hazardous due to Tl⁺ liberation .

Research Findings and Challenges

- Stability Issues : Thallium, bromodiethyl- degrades above 300°C, limiting its utility in high-temperature processes. In contrast, TlBr detectors require rigorous crystal purification to minimize defects affecting charge collection efficiency .

- Environmental Impact : Both bromodiethylthallium and TlBr pose ecological risks due to thallium’s persistence. Industrial emissions from coal processing and metallurgy are primary contamination sources .

- Synthetic Advances : Recent work on Tl(III) tropolonates (e.g., antimicrobial agents) highlights the shift toward less toxic thallium complexes, reducing reliance on alkylthallium halides .

Biological Activity

Thallium, bromodiethyl- (TlBr(C2H5)2) is a compound that has garnered attention due to its biological activity and potential toxicity. This article explores the biological effects of thallium compounds, particularly focusing on thallium bromodiethyl-, including case studies, research findings, and data tables summarizing relevant studies.

Overview of Thallium Compounds

Thallium is a heavy metal with significant biological implications. It is known for its high toxicity and ability to cause various health issues upon exposure. The compound thallium bromodiethyl- is part of a broader category of thallium compounds that exhibit both toxic and potentially therapeutic properties.

Biological Activity

1. Mechanisms of Toxicity

Thallium compounds are primarily toxic due to their high affinity for sulfhydryl groups in proteins. This interaction disrupts cellular functions, leading to:

- Mitochondrial Dysfunction : Thallium exposure can induce mitochondrial damage, affecting ATP production and leading to cellular energy deficits .

- DNA Damage : Thallium has been shown to cause genetic and epigenetic alterations, including chromosomal aberrations in human cells .

- Neurological Effects : Thallium can cross the blood-brain barrier, resulting in neurodegeneration and symptoms resembling Guillain-Barré syndrome .

2. Clinical Manifestations

Acute exposure to thallium can result in gastrointestinal distress, neurological symptoms, and skin abnormalities. Chronic exposure may lead to more severe outcomes, including:

- Alopecia due to keratinization failure

- Neurological impairments such as sensory and motor dysfunctions

- Cardiovascular issues like hypertension .

Case Studies

Case Study 1: Thallium Poisoning in Humans

A documented case involved a patient who ingested thallium sulfate. The study reported significant increases in binucleated cells with micronuclei in peripheral blood lymphocytes, indicating severe DNA damage . This case highlights the acute effects of thallium on human health.

Case Study 2: Animal Models

In a rat model of thallium-induced liver injury, researchers observed mitochondrial membrane potential collapse and impaired fatty acid metabolism following thallium administration . This study provides insight into the compound's effects on liver function.

Research Findings

Recent studies have focused on the biological activity of thallium compounds:

- Genotoxicity : Research indicates that thallium can induce structural chromosomal aberrations in human cells, emphasizing its potential as a genotoxic agent .

- Metabolic Disturbances : Thallium exposure has been linked to the inhibition of key metabolic enzymes, leading to systemic disturbances .

Data Summary

The following table summarizes key findings from recent studies on thallium bromodiethyl- and related compounds:

| Study Reference | Biological Effect | Methodology | Key Findings |

|---|---|---|---|

| Kilic & Kutlu (2010) | Mitochondrial Dysfunction | In vitro assays | Induction of mitochondrial damage leading to ATP depletion |

| Zhao et al. (2008) | DNA Damage | Micronucleus assay | Increased micronuclei in peripheral blood lymphocytes |

| Galván-Arzate et al. (2000) | Neurotoxicity | Animal model | Neurodegeneration observed post-exposure |

Q & A

Q. How can FAIR principles (Findable, Accessible, Interoperable, Reusable) be applied to bromodiethylthallium research data?

- Methodological Answer : Deposit raw spectra, crystallographic data (.cif files), and synthetic protocols in repositories like Zenodo or ChemRxiv. Use standardized metadata (e.g., DOI, ORCID) and open-source formats (e.g., .csv for kinetic data). Adopt IUPAC nomenclature for cross-platform compatibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.